molecular formula C13H16F3NO4 B1519317 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate CAS No. 1087788-84-8

2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate

Cat. No. B1519317
M. Wt: 307.27 g/mol
InChI Key: HAPNXIULMXGNLH-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate” is a chemical compound with the molecular formula C11H12F3NO4 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate” can be represented by its InChI code: 1S/C11H12F3NO4/c1-3-19-9-5-6-11 (20-4-2)10 (7-9)17-12 (18)21-8-13 (14,15)16/h3-5H,6H2,1-2H3, (H,17,18) .

Scientific Research Applications

Crystalline Covalent Organic Frameworks

Condensation of derivatives with specific linkages yields crystalline covalent organic frameworks (COFs) characterized by excellent chemical and thermal stability, and permanent porosity. These materials expand the possibilities for porous materials in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Directed Lithiation and Synthesis

Directed lithiation of carbamate derivatives allows for the systematic preparation of a variety of substituted products, showcasing their utility in organic synthesis and the development of new molecules (Smith et al., 2013).

Aryne Precursors and Organic Transformations

Carbamate derivatives serve as superior aryne precursors in organic transformations, facilitating the efficient and selective synthesis of biaryl compounds and expanding the toolbox for organic chemists (Ganta et al., 2007).

Antipathogenic Activity of Thiourea Derivatives

Thiourea derivatives, including those with carbamate groups, exhibit significant antipathogenic activity against various bacterial strains. These findings highlight their potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis of Acyclic and Macrocyclic Compounds

Carbamate derivatives are key intermediates in the synthesis of acyclic and macrocyclic compounds, which have potential applications as artificial receptors for different substrates. This underscores their significance in supramolecular chemistry and material science (Seidel & Mazik, 2020).

CO2 Adducts Formation with Amine/Borane Pairs

The study of frustrated Lewis pairs (FLPs) involving carbamate derivatives reveals their ability to react with CO2, forming ammonium carbamatoborate salts and carbamate boryl esters. This research contributes to the understanding of CO2 capture and utilization strategies (Lu et al., 2013).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4/c1-3-19-9-5-6-11(20-4-2)10(7-9)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPNXIULMXGNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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